CID 6328284

Description

No evidence describes the chemical structure, properties, or applications of CID 6328284. Typically, such identifiers correspond to entries in the PubChem database, which provide molecular formulas, structural data, and biological activity. For example, CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) are structurally related marine toxins with defined biological roles . However, analogous details for this compound are absent in the provided materials.

Properties

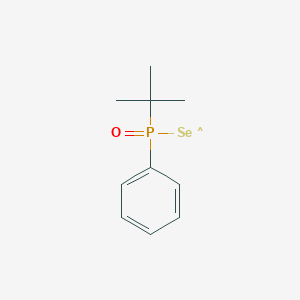

CAS No. |

51584-27-1 |

|---|---|

Molecular Formula |

C10H14OPSe |

Molecular Weight |

260.16 g/mol |

InChI |

InChI=1S/C10H14OPSe/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

ARBSGPXQXBFNHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(=O)(C1=CC=CC=C1)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropylethylamine can be synthesized through the alkylation of diisopropylamine with ethyl bromide. The reaction typically involves the following steps:

Reactants: Diisopropylamine and ethyl bromide.

Solvent: Anhydrous ether or another suitable solvent.

Catalyst: Potassium carbonate or another suitable base.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by distillation to purify the product.

Industrial Production Methods

In industrial settings, N,N-Diisopropylethylamine is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and efficiency. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropylethylamine undergoes several types of chemical reactions, including:

Acid-Base Reactions: It acts as a base and can neutralize acids.

Substitution Reactions: While it is generally non-nucleophilic, it can participate in substitution reactions under specific conditions.

Complex Formation: It can form complexes with metal ions.

Common Reagents and Conditions

Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.

Substitution Reactions: Reagents such as alkyl halides can be used under controlled conditions.

Complex Formation: Metal salts like copper(II) chloride can be used to form complexes.

Major Products

Acid-Base Reactions: The major products are the corresponding salts.

Substitution Reactions: The products depend on the specific reactants used.

Complex Formation: Metal-amine complexes are formed.

Scientific Research Applications

N,N-Diisopropylethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides, esters, and other derivatives.

Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is involved in the preparation of drugs and other therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

N,N-Diisopropylethylamine exerts its effects primarily through its basicity. It can deprotonate acids, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those related to acid-base chemistry.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The evidence provides guidelines for conducting comparative studies:

- Analytical Techniques: Use GC-MS or LC-ESI-MS to characterize compounds and differentiate isomers (e.g., as done for ginsenosides in ). Source-in CID fragmentation in mass spectrometry can resolve structural ambiguities .

- Data Presentation : Follow journal guidelines (e.g., Analytical Chemistry) to ensure clarity in tables, figures, and statistical analysis .

- Safety and Reproducibility : Document synthetic methods, reagent sources, and safety protocols rigorously (e.g., as in –14 for CAS-numbered compounds).

Limitations and Recommendations

The absence of CID 6328284-specific data in the evidence highlights the need to:

Consult PubChem or SciFinder for structural and bioactivity data.

Cross-reference patents or pharmacological studies (e.g., drug approval documents in ) for clinical relevance.

Use cheminformatics tools (e.g., molecular docking or QSAR) to predict properties if experimental data are unavailable.

Q & A

Q. How can I address peer reviewer concerns about the generalizability of this compound findings?

- Methodological Guidance :

- Contextualize Limitations : Acknowledge scope constraints (e.g., "Results are specific to murine models; human applicability requires further study").

- Comparative Analysis : Compare your data with prior studies in the Discussion section, highlighting consistencies and novel insights .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.